

Benchmarking the sensory properties of ethyl 3-hydroxyhexanoate against other fruity esters.

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Compound of Interest

Compound Name: Ethyl 3-hydroxyhexanoate

Cat. No.: B1199609

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A Comparative Sensory Benchmark of Ethyl 3-Hydroxyhexanoate and Other Fruity Esters

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sensory properties of **ethyl 3-hydroxyhexanoate** against a selection of other common fruity esters. The data presented is compiled from publicly available scientific literature and industry resources to aid in the research and development of products where fruity aroma and flavor profiles are critical.

Quantitative Sensory Data

The following table summarizes the key sensory attributes of **ethyl 3-hydroxyhexanoate** and four other fruity esters. Odor detection thresholds, a measure of the potency of an aroma compound, are provided along with qualitative descriptors of their characteristic aroma and flavor profiles.

Compound	Odor Threshold	Aroma Profile	Flavor Profile
Ethyl 3-Hydroxyhexanoate	2.1 ng/L in air; 270 ppb in water (orthonasal); 63 ppb in water (retronasal)[1]	Fruity, sweet, woody, citrus, pineapple, grape, fresh, green.[1] [2] Some sources also describe smoky, leathery, and fatty nuances.[2][3]	Sweet, fruity, tropical, grape, grassy, hay, cranberry, citrus.[2] Also described as having cheese and overripe fruit notes.[3]
Ethyl Acetate	18 ppm in an artificial wine medium[4][5]; Perception threshold around 120 mg/L in wine[6]. Odor threshold of 3.9 ppm.[7]	Sweet, fruity (similar to pear drops), ether-like.[6][7]	Fruity.[6]
Ethyl Propionate	-	Fruity (reminiscent of rum and pineapple), floral, acetic, raspberry, apple-pear, ethereal, fermenty.[8] [9][10][11]	Sharp, fermented, rummy, fruity.[9]
Ethyl Isobutyrate	Odor Threshold: 0.000022 ppm[12]	Fruity, aromatic, sweet, ethereal, alcoholic, fusel, rummy, pungent.[13] [14][15] Also described with citrus, buttery, cherry, and strawberry notes.[15]	Pungent, ethereal, fruity, alliaceous, egg nog-like, rum-like.[14] [15]
Ethyl 2-Methylbutanoate	Flavor detection threshold = 10 ppb in water[16]	(S)-(+)-enantiomer: fresh fruity, apple-like. (R)-(-)-enantiomer: fruity, caprylic, medical-phenolic.[16]	Fruity.

Experimental Protocols

Determination of Odor Detection Threshold

Objective: To determine the lowest concentration of a substance in a specific medium that can be detected by a human sensory panel.

Methodology (Based on Ascending Series, Forced-Choice Procedure):[\[17\]](#)

- Panelist Selection and Training:
 - Select a panel of at least 10-15 individuals.
 - Screen panelists for their ability to detect a range of relevant odorants and for any specific anosmias (inability to smell certain compounds).
 - Train panelists on the procedure for sensory evaluation, including how to properly sniff samples and record their responses.
- Sample Preparation:
 - Prepare a series of dilutions of the ester in an odor-free medium (e.g., deionized water for water thresholds, purified air for air thresholds).
 - The concentration range should span from well below the expected threshold to clearly detectable levels. A geometric progression of concentrations (e.g., dilutions by a factor of 2 or 3) is typically used.
- Testing Procedure:
 - The test is conducted in a well-ventilated, odor-free environment.
 - A two-alternative forced-choice (2-AFC) or three-alternative forced-choice (3-AFC, or triangle test) presentation is common.[\[17\]](#)
 - In a 3-AFC test, panelists are presented with three samples, two of which are blanks (medium only) and one contains the diluted odorant. The order of presentation is randomized for each panelist.

- Panelists are instructed to identify the sample that is different from the other two.
- Present the samples in an ascending order of concentration.
- A rest period between samples is required to prevent sensory fatigue.
- Data Analysis:
 - The individual threshold is the lowest concentration at which a panelist correctly identifies the odorous sample.
 - The group threshold is typically calculated as the geometric mean of the individual thresholds. This is often defined as the concentration at which 50% of the panel can detect the odorant.[\[17\]](#)

Descriptive Sensory Analysis

Objective: To identify, describe, and quantify the sensory attributes of a product.[\[18\]](#)

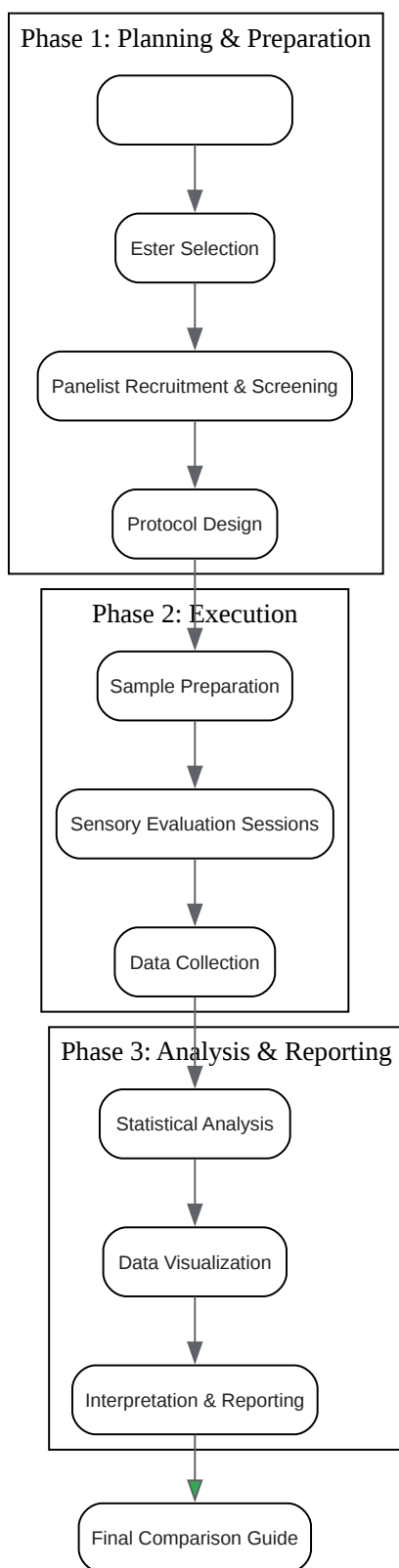
Methodology (Based on Quantitative Descriptive Analysis - QDA®):[\[18\]](#)[\[19\]](#)

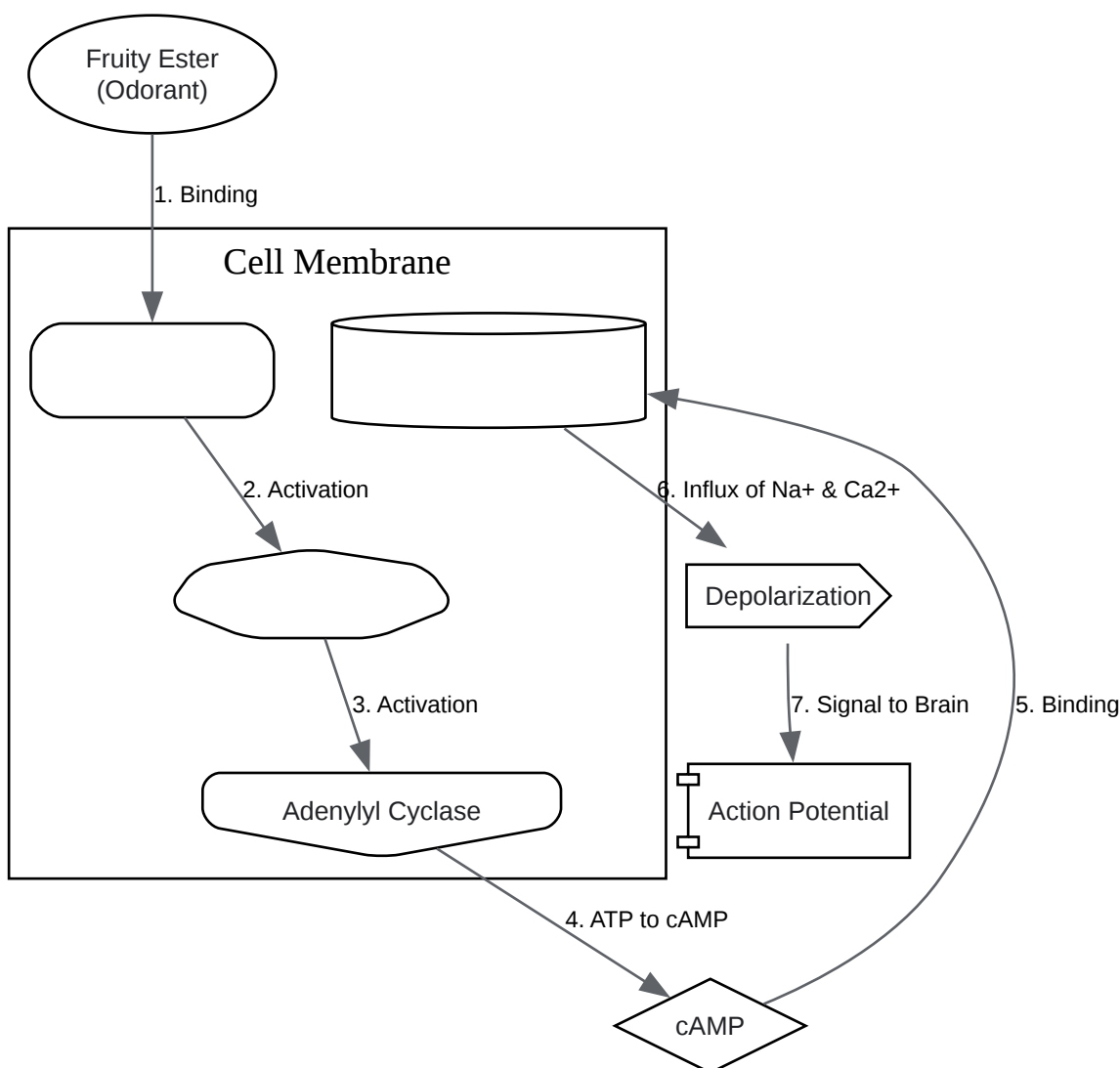
- Panelist Selection and Training:
 - Select a small panel of 6-15 individuals.[\[18\]](#)
 - Panelists undergo extensive training (often 40-120 hours) to develop a consensus vocabulary to describe the aroma and flavor attributes of the products being tested.[\[18\]](#)
 - Reference standards are used to anchor the sensory terms (e.g., a specific concentration of a known fruity compound to define "fruity").
- Vocabulary Development:
 - Through a series of sessions, the panel, guided by a panel leader, will be exposed to a range of fruity esters and related compounds.
 - The panel will generate a comprehensive list of descriptive terms for the aroma, flavor, and mouthfeel of the samples.

- The panel comes to a consensus on the definitions of these terms.
- Intensity Scaling:
 - Panelists are trained to rate the intensity of each attribute on a numerical scale (e.g., a 15-point scale or an unstructured line scale).[\[18\]](#)
 - Reference standards are used to calibrate the panelists' use of the scale.
- Product Evaluation:
 - Samples are prepared and presented to the panelists in a controlled and consistent manner (e.g., at a specific temperature, in standardized containers).
 - Each panelist independently evaluates the samples and rates the intensity of each descriptive attribute.
 - Multiple replicates of each sample are evaluated to ensure data reliability.
- Data Analysis:
 - The intensity ratings for each attribute are averaged across panelists and replicates.
 - Statistical analysis (e.g., Analysis of Variance - ANOVA) is used to determine significant differences in sensory attributes between products.
 - The results can be visualized in a "spider web" or "radar" plot to provide a sensory fingerprint of each compound.

Visualizations

Experimental Workflow for Sensory Benchmarking





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